molecular formula C21H16N4O5 B2423692 1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-cyclopropyl-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 2320547-61-1

1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-cyclopropyl-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No. B2423692
CAS RN: 2320547-61-1
M. Wt: 404.382
InChI Key: DZTMKJUQTNVZRO-UHFFFAOYSA-N
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Description

The compound contains several interesting subunits, including a 1,3-benzodioxol-5-yl group, a 1,2,4-oxadiazol-5-yl group, and a tetrahydroquinazoline-2,4-dione group. These groups are common in many bioactive compounds and could potentially contribute to the compound’s properties .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these subunits. The 1,3-benzodioxol-5-yl group and the 1,2,4-oxadiazol-5-yl group are likely to contribute to the compound’s aromaticity, while the tetrahydroquinazoline-2,4-dione group could potentially form hydrogen bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of multiple aromatic rings could potentially increase its lipophilicity, while the tetrahydroquinazoline-2,4-dione group could contribute to its solubility .

Future Directions

Future research on this compound could involve elucidating its synthesis, studying its physical and chemical properties, and investigating its potential biological activities. This could involve in vitro studies, in vivo studies, and potentially clinical trials if the compound shows promising activity .

properties

IUPAC Name

1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-cyclopropyl-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5/c26-20-14-3-1-2-4-15(14)24(21(27)25(20)13-6-7-13)10-18-22-19(23-30-18)12-5-8-16-17(9-12)29-11-28-16/h5,8-9,13-15H,1-4,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJXTXPLKLCTJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C(=O)N2CC3=NC(=NO3)C4=CC5=C(C=C4)OCO5)C6CC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-cyclopropyl-1,2,3,4-tetrahydroquinazoline-2,4-dione

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